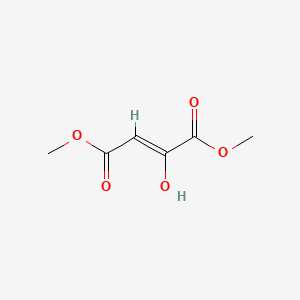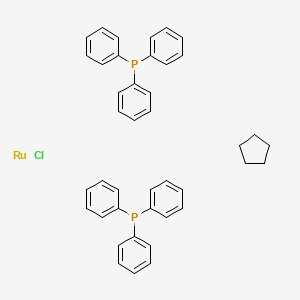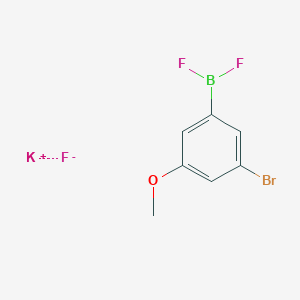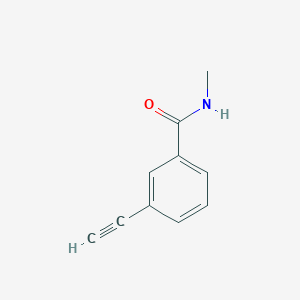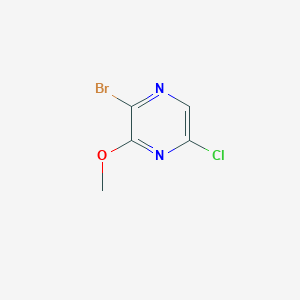
2-Bromo-5-chloro-3-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-methoxypyrazine is a halogenated pyrazine derivative with the molecular formula C5H4BrClN2O. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyrazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-methoxypyrazine typically involves halogenation and methoxylation reactions. One common method is the bromination and chlorination of 3-methoxypyrazine followed by selective halogenation to introduce the bromine and chlorine atoms at the desired positions on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation reactions using bromine and chlorine gas in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-3-methoxypyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-chloro-3-methoxypyrazine finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of biological systems and pathways involving pyrazine derivatives.
Medicine: Investigated for potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
2-Bromo-5-chloro-3-methoxypyrazine is compared with other similar compounds such as 2-chloro-5-bromopyrazine and 3-methoxypyrazine. Its uniqueness lies in the specific combination of halogen atoms and the methoxy group, which influences its reactivity and applications.
Comparison with Similar Compounds
2-Chloro-5-bromopyrazine
3-Methoxypyrazine
5-Bromo-2-chloro-3-methoxypyrazine
Properties
IUPAC Name |
2-bromo-5-chloro-3-methoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZQVIQLAOUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

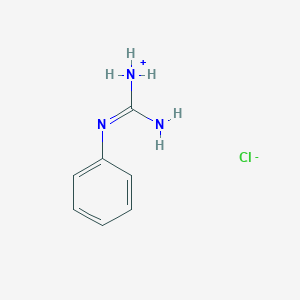

![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)
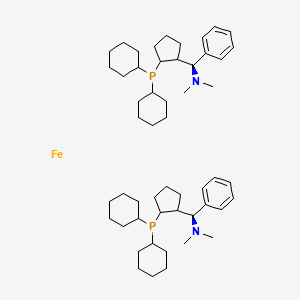
![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)
